molecular formula C34H66FeP2 B2429686 Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 1246841-00-8

Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Cat. No.: B2429686
CAS No.: 1246841-00-8
M. Wt: 592.695
InChI Key: SXGNSTXWPJPMTA-LXHVPJHHSA-N
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Description

Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound. It involves an iron center coordinated with both phosphane ligands and organic groups. Compounds like these play a crucial role in catalysis and synthetic chemistry due to their unique reactivity and coordination properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of this compound typically involves the reaction of iron(II) salts with phosphane ligands. For instance, the preparation might start with iron(II) chloride, reacting it with the phosphane ligands under an inert atmosphere to prevent oxidation. The cyclopentene and carbanide groups are introduced through subsequent ligand exchange reactions.

Industrial Production Methods: Large-scale production often uses continuous flow techniques to ensure consistent quality and yield. The precise control of temperature, pressure, and reactant concentrations in these processes is crucial to obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving the iron center moving from a +2 to a +3 oxidation state.

  • Reduction: It can be reduced back to the iron(II) state using strong reducing agents.

  • Substitution: The phosphane ligands can be substituted with other ligands under suitable conditions.

Common Reagents and Conditions:

  • Oxidizing agents like dioxygen or hydrogen peroxide are used for oxidation.

  • Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.

  • Substitution reactions often require mild conditions and the presence of suitable leaving groups.

Major Products: The products depend on the type of reaction. For example, oxidation typically yields iron(III) complexes, while reduction reverts to the original iron(II) state. Substitution reactions yield new complexes with different ligands.

Scientific Research Applications

Chemistry: This compound is utilized as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

Biology: While primarily a chemical reagent, its analogs can mimic certain biological iron complexes, aiding in the study of metalloproteins and enzyme models.

Medicine: It can be a part of drug design processes, especially in the development of metal-based drugs.

Industry: Used in material science for the production of advanced materials with unique properties, and in the petrochemical industry for catalyzing specific reactions.

Mechanism of Action

The compound exerts its effects through coordination chemistry. The iron center provides multiple coordination sites, allowing it to stabilize transition states and intermediates in catalytic cycles. It interacts with molecular targets through ligand exchange and electron transfer processes.

Comparison with Similar Compounds

  • Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

  • Carbanide;cyclohexene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Uniqueness: The combination of cyclopentene and specific phosphane ligands in this compound provides unique reactivity and stability. Compared to similar compounds, it offers enhanced catalytic activity and selectivity in specific reactions, making it a valuable tool in synthetic chemistry.

Feel free to dive deeper into any of these sections!

Properties

IUPAC Name

carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52P2.C5H8.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h21-25H,8-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMLZUSUOQJFCJ-LXHVPJHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 2
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 3
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 4
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 5
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Reactant of Route 6
Carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

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